molecular formula C26H29N5O4S B11059887 1-adamantylmethyl 4-({[2-methyl-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}amino)benzoate

1-adamantylmethyl 4-({[2-methyl-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}amino)benzoate

Cat. No.: B11059887
M. Wt: 507.6 g/mol
InChI Key: BZZJKBXIVAWLSA-UHFFFAOYSA-N
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Description

1-adamantylmethyl 4-({[2-methyl-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}amino)benzoate is a complex organic compound that features a unique combination of adamantyl, tetrazole, and benzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-adamantylmethyl 4-({[2-methyl-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}amino)benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-adamantylmethyl 4-({[2-methyl-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under strong oxidizing conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases for ester hydrolysis.

Major Products

    Oxidation: Oxidized tetrazole derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Hydrolyzed benzoic acid derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-adamantylmethyl 4-({[2-methyl-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}amino)benzoate involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzyme active sites or receptor binding pockets. The adamantyl group can enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    This compound: is unique due to the presence of the adamantyl group, which is not commonly found in other tetrazole-containing compounds. This group can enhance the compound’s stability and lipophilicity, potentially leading to improved pharmacokinetic properties.

Properties

Molecular Formula

C26H29N5O4S

Molecular Weight

507.6 g/mol

IUPAC Name

1-adamantylmethyl 4-[[2-methyl-5-(tetrazol-1-yl)phenyl]sulfonylamino]benzoate

InChI

InChI=1S/C26H29N5O4S/c1-17-2-7-23(31-16-27-29-30-31)11-24(17)36(33,34)28-22-5-3-21(4-6-22)25(32)35-15-26-12-18-8-19(13-26)10-20(9-18)14-26/h2-7,11,16,18-20,28H,8-10,12-15H2,1H3

InChI Key

BZZJKBXIVAWLSA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C=NN=N2)S(=O)(=O)NC3=CC=C(C=C3)C(=O)OCC45CC6CC(C4)CC(C6)C5

Origin of Product

United States

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